molecular formula C19H28N2O3 B11075769 (2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine

(2E)-N-hydroxy-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-imine

Cat. No.: B11075769
M. Wt: 332.4 g/mol
InChI Key: APWMOWABPJKXTE-CAPFRKAQSA-N
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Description

3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one oxime is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido[2,1-a]isoquinoline core with various substituents such as isobutyl and dimethoxy groups

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

(NE)-N-[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ylidene]hydroxylamine

InChI

InChI=1S/C19H28N2O3/c1-12(2)7-14-11-21-6-5-13-8-18(23-3)19(24-4)9-15(13)17(21)10-16(14)20-22/h8-9,12,14,17,22H,5-7,10-11H2,1-4H3/b20-16+

InChI Key

APWMOWABPJKXTE-CAPFRKAQSA-N

Isomeric SMILES

CC(C)CC\1CN2CCC3=CC(=C(C=C3C2C/C1=N\O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=NO)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one oxime typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,1-a]isoquinoline Core: The initial step involves the construction of the pyrido[2,1-a]isoquinoline core through a series of cyclization reactions. This can be achieved using starting materials such as 2-aminobenzylamine and a suitable aldehyde.

    Introduction of Isobutyl and Dimethoxy Groups: The isobutyl and dimethoxy groups are introduced through alkylation and methylation reactions, respectively. These reactions often require the use of reagents such as isobutyl bromide and dimethyl sulfate.

    Oxime Formation: The final step involves the conversion of the ketone group to an oxime. This is typically achieved using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine or hydroxylamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isobutyl and dimethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one oxime has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to inhibit vesicular monoamine transporter 2 (VMAT2).

    Pharmacology: It is used in pharmacological studies to understand its effects on neurotransmitter release and uptake.

    Biochemistry: The compound is utilized in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one oxime involves its interaction with molecular targets such as VMAT2. By inhibiting VMAT2, the compound reduces the uptake of monoamines into synaptic vesicles, thereby modulating neurotransmitter release. This mechanism is particularly relevant in the context of treating hyperkinetic movement disorders.

Comparison with Similar Compounds

Similar Compounds

    Tetrabenazine: A well-known VMAT2 inhibitor with a similar core structure but different substituents.

    Reserpine: Another VMAT2 inhibitor with a different structural framework.

    Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.

Uniqueness

3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one oxime is unique due to its specific substituents, which confer distinct pharmacological properties. Its oxime group also provides additional sites for chemical modification, potentially leading to new derivatives with enhanced activity and selectivity.

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